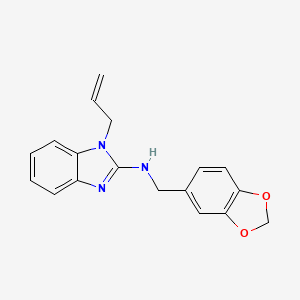![molecular formula C14H9N3O2S2 B12494145 5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12494145.png)
5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex heterocyclic compound It features a unique tricyclic structure incorporating furan, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with thiourea and a suitable amine under controlled conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur or nitrogen functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,6]trideca-1(9),2(7),10,12-tetraen-6-one
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is unique due to its specific combination of furan, sulfur, and nitrogen atoms in a tricyclic structure. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H9N3O2S2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C14H9N3O2S2/c18-13-11-10(9-4-1-5-15-12(9)21-11)16-14(20)17(13)7-8-3-2-6-19-8/h1-6H,7H2,(H,16,20) |
InChIキー |
ZFBFZIGKVWYFIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)SC3=C2NC(=S)N(C3=O)CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494069.png)
![2-{[2-(4-acetylphenyl)-2-oxoethyl]sulfanyl}-6-amino-1-phenylpyrimidin-4(1H)-one](/img/structure/B12494072.png)
![3-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12494075.png)
![4-(1H-imidazol-2-yl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494091.png)
![2-[(2-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12494102.png)
![N-cyclopentyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12494104.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494121.png)

![4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol](/img/structure/B12494131.png)
![1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B12494138.png)
![4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide](/img/structure/B12494141.png)


